6-Methoxy-4-(5-nitropyridin-2-yloxy)quinolin-7-ol
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Overview
Description
6-Methoxy-4-(5-nitropyridin-2-yloxy)quinolin-7-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-(5-nitropyridin-2-yloxy)quinolin-7-ol typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-(5-nitropyridin-2-yloxy)quinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and substituted quinolines, which can have different biological and chemical properties.
Scientific Research Applications
6-Methoxy-4-(5-nitropyridin-2-yloxy)quinolin-7-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-(5-nitropyridin-2-yloxy)quinolin-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with various biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Methoxyquinoline: Studied for its potential therapeutic applications.
Uniqueness
6-Methoxy-4-(5-nitropyridin-2-yloxy)quinolin-7-ol is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. Its combination of methoxy and nitropyridinyl groups makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H11N3O5 |
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Molecular Weight |
313.26 g/mol |
IUPAC Name |
6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-ol |
InChI |
InChI=1S/C15H11N3O5/c1-22-14-6-10-11(7-12(14)19)16-5-4-13(10)23-15-3-2-9(8-17-15)18(20)21/h2-8,19H,1H3 |
InChI Key |
GTDJSKPTTHDJQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1O)OC3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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